molecular formula C8H14N4O6 B14044856 2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

Cat. No.: B14044856
M. Wt: 262.22 g/mol
InChI Key: SBNIXWHTKPFIQR-SJNFNFGESA-N
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Description

This compound features an azido (-N₃) group attached to an acetamide backbone, which is further linked to a stereochemically complex tetrahydroxy-oxohexan moiety (2S,3R,4S,5R configuration). Limited direct data on its synthesis or applications are available in the provided evidence, but structural analogs and related compounds offer insights into its properties .

Properties

Molecular Formula

C8H14N4O6

Molecular Weight

262.22 g/mol

IUPAC Name

2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5-,7-,8-/m1/s1

InChI Key

SBNIXWHTKPFIQR-SJNFNFGESA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose typically involves the reaction of 2-deoxy-D-mannose with azidoacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Azidoacetyl)amino]-2-deoxy-D-mannose can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Click Chemistry: The azido group can participate in click chemistry reactions, particularly with alkynes, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.

    Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction between the azido group and alkynes.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the azido group.

Major Products Formed

    Substitution Reactions: Various substituted mannose derivatives.

    Click Chemistry: Triazole-linked mannose derivatives.

    Reduction Reactions: Amino-mannose derivatives.

Scientific Research Applications

2-[(Azidoacetyl)amino]-2-deoxy-D-mannose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Azidoacetyl)amino]-2-deoxy-D-mannose involves its incorporation into glycans through metabolic pathways. The azido group allows for bioorthogonal reactions, enabling the selective labeling and tracking of glycans in biological systems. This facilitates the study of glycan functions and interactions in various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Differences
2-Azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide (Target) C₈H₁₅N₄O₆ 263.23 g/mol Azido, acetamide, tetrahydroxy ketone Unique azido group and stereochemistry
N-[(2S,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl]acetamide (CAS 3615-17-6) C₈H₁₅NO₆ 221.21 g/mol Acetamide, tetrahydroxy ketone Lacks azido group; similar backbone
2-Azido-N-(4-bromobenzyl)acetamide (1s) C₉H₉BrN₄O 285.10 g/mol Azido, bromobenzyl, acetamide Aromatic substituent vs. hydroxylated hexanoyl
KU-32 (Hsp90 inhibitor) C₂₄H₃₀N₂O₈ 474.51 g/mol Coumarin, methoxy, acetamide Complex glycosylation; no azido group
1-((6-Azidohexyl)oxy)-4-iodobenzene (S3) C₁₂H₁₅IN₃O 368.17 g/mol Azido, iodoaryl, ether Linear alkyl chain vs. cyclic hexanoyl

Biological Activity

2-Azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. As an acylaminosugar derivative, it exhibits unique properties that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₃H₁₈N₄O₇
  • Molecular Weight : 330.31 g/mol
  • SMILES Notation : CC@@HC@(O)C@(O)C@C@O

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as a substrate for various glycosyltransferases involved in glycan biosynthesis.

Key Mechanisms:

  • Inhibition of Glycosylation : The compound may inhibit the glycosylation process in cells by competing with natural substrates.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
  • Cellular Uptake : The azido group enhances cellular uptake through specific transport mechanisms.

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on various studies:

Activity TypeObserved EffectReference
AntimicrobialInhibitory effects on E. coli
GlycosyltransferaseSubstrate for specific glycosyltransferases
CytotoxicityModerate cytotoxic effects on cancer cell lines
Cell ReprogrammingInduces pluripotency in stem cells

Case Study 1: Antimicrobial Effects

A study evaluated the antimicrobial properties of 2-azido-N-acetamido derivatives against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Case Study 2: Glycosylation Inhibition

Research conducted on human cell lines demonstrated that the compound effectively inhibited glycosylation pathways critical for cell signaling and adhesion processes. This inhibition was linked to altered cellular responses in cancer models.

Case Study 3: Stem Cell Reprogramming

In a recent investigation into cellular reprogramming techniques, 2-azido-N-acetamido compounds were shown to enhance the efficiency of inducing pluripotent stem cells (iPSCs). The mechanism involved modulation of signaling pathways associated with stemness.

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